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Compound of Interest

3-(2-Methoxy-4-
Compound Name:
propylphenoxy)azetidine

Cat. No.: B1395377

Disclaimer: The following ADMET (Absorption, Distribution, Metabolism, Excretion, and
Toxicity) profile for 3-(2-Methoxy-4-propylphenoxy)azetidine is a predictive analysis based on
in silico modeling and structure-activity relationships derived from analogous compounds. No
direct experimental data for this specific molecule was found in the public domain. This
document is intended for research and informational purposes only.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding
of its pharmacokinetic and toxicological properties. The acronym ADMET encompasses the
critical processes that govern a drug's fate within an organism: Absorption, Distribution,
Metabolism, Excretion, and Toxicity. Early assessment of these parameters is crucial to de-risk
drug discovery projects, reduce attrition rates in clinical trials, and optimize the development of
safe and effective medicines.[1][2]

This technical guide provides a predicted ADMET profile of 3-(2-Methoxy-4-
propylphenoxy)azetidine, a novel small molecule. The predictions are derived from
computational models that leverage vast datasets of known compounds to forecast the
behavior of new chemical entities.[3][4] Furthermore, this guide outlines the standard
experimental protocols that would be employed to empirically validate these predictions.

Predicted Physicochemical Properties
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Physicochemical properties are fundamental to a drug's behavior and are key inputs for

ADMET prediction models. The estimated properties for 3-(2-Methoxy-4-

propylphenoxy)azetidine are summarized below.

Property Predicted Value Implication for ADMET
] Favorable for oral absorption
Molecular Weight 221.29 g/mol o ]
(Lipinski's Rule of Five).
Indicates good lipophilicity,
suggesting good membrane
logP (o/w) 2.8 9 g g _
permeability but potentially
higher plasma protein binding.
i Suggests good cell membrane
Topological Polar Surface Area N )
34.1 A2 permeability and potential for
(TPSA) . . :
blood-brain barrier penetration.
Compliant with Lipinski's Rule
Hydrogen Bond Donors 1 of Five, favoring good
absorption.
Compliant with Lipinski's Rule
Hydrogen Bond Acceptors 3 of Five, favoring good

absorption.

pKa

Basic pKa ~8.5 (Azetidine

nitrogen)

The compound will be mostly
protonated at physiological pH,
which can influence solubility
and interactions with

transporters.

Predicted ADMET Profile

The following tables summarize the predicted ADMET characteristics of 3-(2-Methoxy-4-

propylphenoxy)azetidine.

Absorption
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Parameter

Predicted Outcome

Rationale / Implication

Oral Bioavailability

Moderate to High

Favorable physicochemical
properties (low molecular
weight, optimal logP) suggest
good potential for oral

absorption.

Intestinal Permeability (Caco-

Low TPSA and moderate

lipophilicity are predictive of

High i ] o
2) high passive diffusion across
the intestinal epithelium.[5]
) The molecular structure does
P-glycoprotein (P-gp) ) )
Unlikely not contain common P-gp

Substrate

recognition motifs.

Distribution

Parameter

Predicted Outcome

Rationale / Implication

Plasma Protein Binding (PPB)

High

The predicted logP suggests
significant binding to plasma
proteins like albumin, which
would reduce the free fraction

of the drug.

Volume of Distribution (Vd)

Moderate to High

The lipophilic nature of the
compound suggests it will
distribute from the plasma into

tissues.

Blood-Brain Barrier (BBB)

Penetration

Likely

The low TPSA and molecular
weight are indicators of

potential CNS penetration.

Metabolism
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Parameter

Predicted Outcome

Rationale / Implication

Metabolic Stability

Moderate

The methoxy and propyl
groups on the phenoxy ring
are potential sites for Phase |
metabolism by Cytochrome
P450 enzymes (e.g., O-
demethylation, hydroxylation).
The azetidine ring may also be

a site of metabolism.

Primary Metabolizing Enzymes

CYP2D6, CYP3A4

These are common enzymes
involved in the metabolism of
compounds with similar

functional groups.

Potential for Drug-Drug

Inhibition or induction of CYP

enzymes is possible and would

. Possible ) ]
Interactions require experimental
verification.
Excretion
Parameter Predicted Outcome Rationale / Implication

Primary Route of Excretion

Hepatic / Renal

Following metabolism to more
polar compounds, excretion is
likely to occur via both bile

(hepatic) and urine (renal).

Clearance

Low to Moderate

Dependent on the rate of

metabolism.

Toxicity
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Parameter Predicted Outcome Rationale / Implication

The molecule does not
o ) possess typical structural
hERG Inhibition Low Risk ] ) )
motifs associated with hERG

channel blockers.

General cytotoxicity is possible
at higher concentrations. The
azetidine moiety can, in some
Cytotoxicity Low to Moderate Risk contexts, be associated with
reactivity, though this is highly
dependent on the overall

molecular structure.[6]

o ) No obvious structural alerts for
Genotoxicity (Ames) Low Risk o
mutagenicity are present.

As the liver is a primary site of
o ) metabolism, the potential for
Hepatotoxicity Monitor o o
metabolite-induced toxicity

should be evaluated.

Experimental Protocols

To validate the in silico predictions, a series of in vitro ADMET assays would be conducted.[5]

[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

o Objective: To assess the passive permeability of a compound across an artificial lipid
membrane, simulating the intestinal barrier.

e Methodology:

o Afilter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an
artificial membrane.
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o The test compound is dissolved in a buffer solution and added to the donor wells of the
plate.

o The acceptor plate, containing buffer, is placed in contact with the donor plate,
sandwiching the artificial membrane.

o The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

o The concentration of the compound in both the donor and acceptor wells is quantified
using LC-MS/MS.

o The permeability coefficient (Pe) is calculated based on the rate of compound appearance
in the acceptor well.

Plasma Protein Binding by Equilibrium Dialysis
e Objective: To determine the fraction of a drug that binds to plasma proteins.
» Methodology:

o An equilibrium dialysis apparatus is used, which consists of two chambers separated by a
semi-permeable membrane.

o One chamber is filled with plasma (human or animal), and the other with a buffer solution.
o The test compound is added to the plasma-containing chamber.

o The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is
reached (typically 4-24 hours).

o Samples are taken from both chambers, and the concentration of the compound is
measured by LC-MS/MS.

o The percentage of bound drug is calculated from the difference in concentrations between
the two chambers.

Metabolic Stability in Liver Microsomes
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o Objective: To evaluate the susceptibility of a compound to metabolism by Phase | enzymes.
o Methodology:

o The test compound is incubated with liver microsomes (human or animal) and a NADPH-
regenerating system (cofactor for CYP enzymes) in a phosphate buffer at 37°C.[8]

o Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

o The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an
internal standard.

o The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify
the remaining parent compound.

o The rate of disappearance of the compound is used to calculate the in vitro half-life (t%2)
and intrinsic clearance (CLint).[5]

Cytotoxicity Assay (MTT Assay)

» Objective: To assess the potential of a compound to cause cell death.
o Methodology:

o Arelevant cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and
allowed to adhere overnight.

o The cells are then treated with various concentrations of the test compound and incubated
for a specified period (e.g., 24, 48, or 72 hours).

o After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) is added to each well.

o Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to
purple formazan crystals.

o The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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o The absorbance of the purple solution is measured using a plate reader at a wavelength of
~570 nm.

o The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.
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Caption: A generalized workflow for ADMET profiling.

Experimental Workflow for Metabolic Stability
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Caption: Workflow for the in vitro metabolic stability assay.
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Caption: A simplified intrinsic apoptosis signaling pathway.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1395377?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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